molecular formula C22H23N3O B016841 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- CAS No. 100466-03-3

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-

Cat. No. B016841
M. Wt: 345.4 g/mol
InChI Key: WBCKSDLJLBWFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is its potent anti-cancer properties. This makes it an attractive compound for cancer research. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce large quantities of the compound for lab experiments.

Future Directions

There are several future directions for the research on 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-. One of the major areas of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, more research is needed to explore the potential side effects of this compound and its safety for human use.

Synthesis Methods

The synthesis of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- involves a multistep process that includes the reaction of 4-phenylbut-3-yn-1-ol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under the influence of a palladium catalyst. This reaction results in the formation of 1-(4-phenylbut-3-ynyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which is further reacted with 1-piperidin-4-yl-1H-benzo[d]imidazol-2(3H)-one to yield 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-.

Scientific Research Applications

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.

properties

CAS RN

100466-03-3

Product Name

2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26)

InChI Key

WBCKSDLJLBWFPY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4

Other CAS RN

100466-03-3

synonyms

1-[1-(4-Phenyl-3-butynyl)-4-piperidinyl]-1H-benzimidazol-2(3H)-one

Origin of Product

United States

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